Dibenzocycloocta-1,5-diene

Beschreibung

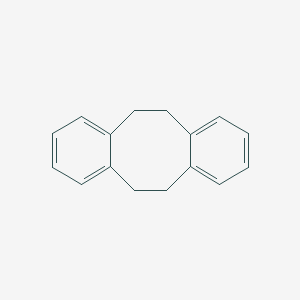

Structure

3D Structure

Eigenschaften

IUPAC Name |

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQPMHABIFETBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308658 | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-59-9 | |

| Record name | Cyclo-di-o-xylylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibenzocycloocta 1,5 Diene and Derivatives

Established Synthetic Routes to Dibenzocycloocta-1,5-diene

Several foundational methods have been historically employed for the synthesis of this compound and its analogues. These routes, while sometimes limited by yield or reaction conditions, have been instrumental in the initial exploration of the chemistry of this class of compounds.

One of the earliest methods to construct the dibenzocyclooctatetraene ring system, a related structure to this compound, involved a double decarboxylation reaction. The first synthesis of dibenzo[a,e]cyclooctatetraene (dbCOT) was reported in 1946, which utilized copper chromite to facilitate a low-yielding double decarboxylation of a dicarboxylic acid precursor. nih.gov

More recently, a more practical and efficient three-step synthesis has been developed featuring a copper(I)-catalyzed double decarboxylation as the key step. nih.govacs.org This improved method provides significantly higher yields and relies on more accessible reagents, making it a more viable route for larger scale syntheses. nih.gov The reaction generally proceeds from a vinylic dicarboxylic acid, which upon heating with a copper(I) catalyst, expels two molecules of carbon dioxide to form the desired cyclooctadiene ring. acs.org While initially explored with catalysts like copper(II) hydroxide, copper(I) salts have been found to be more effective. acs.org

Table 1: Comparison of Catalysts for Double Decarboxylation

| Catalyst | Yield (%) | Reference |

|---|---|---|

| Copper Chromite | Low | nih.gov |

| Copper(II) Hydroxide | 21 | acs.org |

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of aldehydes and ketones to olefins. pressbooks.pubmasterorganicchemistry.com This strategy has been successfully applied to the synthesis of this compound. The general approach involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a suitable diketone or dialdehyde (B1249045) precursor that contains the two benzo-fused rings. masterorganicchemistry.commnstate.edu

The ylide is typically prepared in situ by treating a phosphonium (B103445) salt with a strong base. pressbooks.pub The nucleophilic carbon of the ylide then attacks the carbonyl carbons of the precursor, leading to the formation of a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate subsequently collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct, with the formation of the strong phosphorus-oxygen double bond being a major driving force for the reaction. masterorganicchemistry.com While effective, a significant challenge of this method can be the removal of the triphenylphosphine (B44618) oxide byproduct from the reaction mixture. mnstate.edu

Table 2: Key Components of the Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|

Photoisomerization represents a unique approach to the synthesis of specific isomers of dibenzocyclooctadiene. This method typically involves the conversion of a (Z,Z)-isomer to the corresponding (E,E)-isomer, which is this compound, through the use of light. beilstein-journals.orgbeilstein-journals.org The (Z,Z)-isomer can be irradiated with light of a specific wavelength, often in the presence of a sensitizer (B1316253), to induce a geometric isomerization around the double bonds. beilstein-journals.org

This technique is particularly useful for accessing thermodynamically less stable isomers or for achieving a high degree of stereocontrol. The efficiency of the photoisomerization can be influenced by factors such as the solvent, the temperature, and the nature of the sensitizer employed. beilstein-journals.org While a powerful tool for specific applications, its utility as a general synthetic method can be limited by the need for specialized photochemical equipment and the potential for side reactions.

Ring expansion reactions offer another avenue for the synthesis of the eight-membered dibenzocyclooctadiene core from smaller, more readily available cyclic precursors. nuph.edu.uarsc.org This strategy involves the insertion of one or more atoms into a pre-existing ring system to generate a larger ring. For the synthesis of dibenzocyclooctadiene derivatives, this could involve, for example, the expansion of a six-membered ring fused to the aromatic moieties.

Various reagents and reaction conditions can be employed to induce ring expansion, and the specific mechanism can vary widely. nuph.edu.ua These reactions can be promoted by thermal, photochemical, or chemical means. rsc.org While a versatile concept, the regioselectivity and control of the ring expansion can sometimes be challenging, potentially leading to mixtures of products.

Transition metal-catalyzed cycloaddition reactions have emerged as powerful methods for the construction of cyclic molecules, including eight-membered rings. princeton.edunih.gov Nickel-catalyzed reactions, in particular, have been utilized for the synthesis of dibenzocyclooctadiene and its derivatives. mdpi.comacs.org A notable example is the nickel-catalyzed [2+2+2+2] cycloaddition of four alkyne units to form a cyclooctatetraene (B1213319) ring system. researchgate.net

More broadly, nickel catalysis can facilitate the coupling of various unsaturated components, such as diynes and isocyanates, to form complex heterocyclic and carbocyclic structures. acs.org These reactions often proceed through the formation of a nickelacyclic intermediate, which then undergoes reductive elimination to furnish the final product. The use of specific ligands can be crucial for controlling the chemo-, regio-, and stereoselectivity of these transformations. nih.gov

Novel and Efficient Synthetic Approaches

In recent years, significant efforts have been directed towards the development of more efficient and selective methods for the synthesis of this compound and its derivatives, particularly the medicinally important lignans (B1203133). These novel approaches often employ transition metal catalysis to achieve high levels of control and efficiency.

One prominent strategy is the use of palladium-catalyzed atroposelective C-H alkynylation. smolecule.com This method allows for the stereocontrolled formal synthesis of dibenzocyclooctadiene lignans on a gram scale. smolecule.com Another innovative approach involves a borostannylative cyclization of α,ω-diynes. rsc.org This palladium-catalyzed reaction proceeds with high regio- and atropselectivity to generate highly functionalized dibenzocyclooctadiene precursors. rsc.org

Oxidative coupling reactions have also proven to be a valuable tool in the synthesis of dibenzocyclooctadiene lignans. sioc-journal.cn These reactions mimic the proposed biosynthetic pathway and can be used to form the key biaryl bond and the eight-membered ring in a single step. nih.gov Various oxidizing agents can be employed, and the reaction conditions can be tuned to favor the desired cyclization pathway.

Table 3: Comparison of Novel Synthetic Approaches

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Atroposelective C-H Alkynylation | Palladium | Gram-scale, stereocontrolled | smolecule.com |

| Borostannylative Cyclization | Palladium/[B-Sn] Reagent | High regio- and atropselectivity | rsc.org |

Direct Synthesis via Double Ortho Friedel-Crafts Alkylation

A significant advancement in the synthesis of the this compound scaffold is the direct, one-step method involving a double ortho Friedel-Crafts alkylation. acs.orgscispace.com This approach offers a more efficient alternative to previous multi-step processes. ucla.eduacs.org

The key to this methodology is the reaction of a phenylacetaldehyde (B1677652) derivative with trimethylsilyl (B98337) iodide. ucla.edu This reaction doesn't proceed as a simple alkylation. Instead, it involves the in-situ formation of reactive intermediates. For instance, treating phenylacetaldehyde with trimethylsilyl iodide initially forms an aldehyde iodohydrin trimethylsilyl ether. ucla.eduacs.org This intermediate undergoes a tandem reaction sequence, culminating in a double intramolecular Friedel-Crafts alkylation to yield the dibenzocyclooctadiene core. researchgate.net

A notable outcome of this reaction is the formation of 3,7-epoxythis compound in significant yields (over 50%). ucla.edu This bicyclic ether is a crucial intermediate, as it can be readily converted to dibenzocycloocta-1,5-dien-3-one, a versatile precursor for a wide range of biologically active molecules. ucla.eduacs.org The reaction mechanism is thought to involve the formation of an α-iodoalkyl trimethylsilyl ether, which acts as the electrophile in the subsequent cyclization steps. ucla.edu

Precursor Synthesis and Derivatization Strategies

Beyond direct synthesis, the construction of the this compound system often relies on the strategic synthesis of key precursors followed by cyclization or derivatization. These methods provide access to a broader range of derivatives that may not be accessible through direct routes.

Derivatization strategies are employed to introduce specific functionalities onto the this compound core, which can impart unique properties such as axial chirality. smolecule.com The introduction of bulky or chiral substituents, particularly at the ortho positions of the benzene (B151609) rings, can restrict rotation around the biaryl bond, leading to stable atropisomers. smolecule.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound, aiming to reduce environmental impact through milder conditions, sustainable materials, and safer processes. rsc.org

Environmentally Benign Reaction Conditions

The pursuit of environmentally friendly synthesis has led to the exploration of reaction conditions that minimize waste and energy consumption. beilstein-journals.org For the synthesis of related heterocyclic structures, methodologies have been developed that utilize microwave heating to shorten reaction times and employ greener solvents like ethanol. beilstein-journals.org While not always directly reported for the core this compound, the principles are applicable. For example, the use of room temperature conditions in the synthesis of certain rhodium-NHC complexes derived from cycloocta-1,5-diene (B8815838) showcases a move towards less energy-intensive processes. mdpi.com The ideal green synthesis would utilize water as a solvent and operate at ambient temperature, a goal that remains a key challenge in this area. researchgate.net

Sustainable Catalysis in Synthesis

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and derived from earth-abundant, non-toxic elements. mpg.dejspae.com In the synthesis of this compound derivatives, transition metal catalysis, particularly with palladium, has become a powerful tool. smolecule.com Palladium-catalyzed atroposelective C-H alkynylation has enabled the stereocontrolled, gram-scale synthesis of dibenzocyclooctadiene lignans. smolecule.com

Furthermore, the development of recyclable heterogeneous catalysts represents a significant step forward for green chemistry. researchgate.net For instance, chiral heterogeneous ligands have been used in copper-catalyzed reactions, showing high yields and enantioselectivities while allowing for the catalyst to be recovered and reused multiple times without significant loss of activity. researchgate.net The exploration of photocatalysis also presents a sustainable approach, using light to drive chemical transformations under mild conditions. researchgate.net

Bio-mediated Synthesis Considerations

Nature provides a blueprint for the synthesis of complex molecules through highly efficient and specific enzymatic pathways. The biosynthesis of dibenzocyclooctadiene lignans, which are naturally occurring compounds containing the dibenzocyclooctadiene core, has been studied in plants like Schisandra chinensis. researchgate.netfrontiersin.org

This biosynthetic pathway begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to generate coniferyl alcohol. frontiersin.org A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and others, are involved in this initial sequence. researchgate.net The coniferyl alcohol is then believed to dimerize and cyclize to form the dibenzocyclooctadiene skeleton. researchgate.net Understanding this natural pathway offers valuable insights for developing bio-inspired or fully bio-mediated synthetic routes, potentially using in vitro plant cultures or engineered microorganisms to produce these compounds sustainably. frontiersin.orgresearchgate.net

Table 2: Key Enzymes in the Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

| Enzyme Abbreviation | Full Name | Role in Pathway | Reference |

|---|---|---|---|

| PAL | Phenylalanine ammonia-lyase | Converts Phenylalanine to Cinnamic acid. | researchgate.netfrontiersin.org |

| C4H | Cinnamate-4-hydroxylase | Hydroxylates Cinnamic acid. | researchgate.netfrontiersin.org |

| COMT | Caffeic acid O-methyltransferase | Methylates hydroxyl groups on the phenyl ring. | researchgate.netfrontiersin.org |

| CCR | Cinnamoyl-CoA reductase | Reduces cinnamoyl-CoA esters. | researchgate.netfrontiersin.org |

| CAD | Cinnamyl alcohol dehydrogenase | Reduces cinnamaldehydes to cinnamyl alcohols. | researchgate.netfrontiersin.org |

| CFAT | Coniferyl alcohol acyltransferase | Acetylates coniferyl alcohol. | frontiersin.org |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is crucial for tuning its chemical and physical properties. Strategic placement of substituents can control the molecule's conformation and introduce new reactivity.

A key area of research is arene substitution to control the conformational dynamics of the eight-membered ring. acs.orgacs.org The this compound moiety can exist in boat and chair conformations, and the energy barrier between these can be manipulated by substituents. For example, introducing 1,10-diamide groups can stabilize the boat conformation through intramolecular hydrogen bonding, significantly raising the energy barrier for conformational change. acs.org In contrast, opposing ester substituents can favor the chair form due to electronic repulsion. acs.org

Another approach to functionalization is through the synthesis of organometallic complexes. Mono- and bis(tricarbonylchromium) complexes of 1,2;5,6-dibenzocycloocta-1,5-diene have been successfully synthesized, demonstrating how the diene can act as a ligand for transition metals. smolecule.com

Furthermore, highly reactive derivatives have been synthesized for specific applications. Difluorobenzocyclooctyne (DIFBO), which combines the strain of the fused aryl rings with LUMO-lowering propargylic fluorination, was synthesized to be an extremely reactive partner in cycloaddition reactions. researchgate.net Its high reactivity required stabilization as an inclusion complex with β-cyclodextrin. researchgate.net

Strategies for Arene Substitution Design

The conformational flexibility of the this compound core, primarily interconverting between boat and chair forms, can be controlled by the judicious placement of substituents on the arene rings. This strategic functionalization allows for the design of molecules with specific three-dimensional structures and properties. The interplay of non-covalent interactions, such as hydrogen bonding and steric repulsion, dictates the conformational preference of the DBCOD system.

Research has demonstrated that the introduction of different functional groups can stabilize one conformation over the other. For instance, the presence of opposing ester substituents on the benzene rings leads to a preference for the chair conformation due to electron repulsive interactions. researchgate.netnih.gov In contrast, the incorporation of diamide (B1670390) groups at the 1,10-positions of the DBCOD skeleton has a profound impact on its conformational behavior.

The key to the conformational control exerted by diamide substituents lies in the formation of intramolecular hydrogen bonds. These interactions between the amide N-H and carbonyl C=O groups stabilize the boat conformation. researchgate.netnih.govmanchester.ac.uk This stabilization is not a minor effect; it significantly raises the energy barrier for the boat-to-chair interconversion. For the unsubstituted DBCOD, the activation energy for this conformational change is approximately 42 kJ/mol. researchgate.netnih.govmanchester.ac.uk However, in the case of 1,10-diamide-substituted DBCOD, this energy barrier increases to 68 kJ/mol. researchgate.netnih.govmanchester.ac.uk This substantial increase in the activation energy effectively "locks" the molecule in the boat conformation under normal conditions.

The temperature at which the boat and chair conformations can readily interchange is also dramatically affected by diamide substitution. While the unsubstituted DBCOD undergoes this interchange at temperatures as low as -60 °C, the diamide-substituted counterpart requires temperatures around 60 °C for the same process to occur. researchgate.netnih.govmanchester.ac.uk

This ability to manipulate the conformational landscape of the DBCOD framework through arene substitution opens up avenues for the design of novel functional materials and molecules with tailored properties.

Table 1: Effect of Arene Substitution on the Conformational Dynamics of this compound

| Derivative | Dominant Conformation | Key Interaction | Activation Energy (Boat-to-Chair) | Interchange Temperature |

| Unsubstituted DBCOD | Mixture of Boat and Chair | - | 42 kJ/mol researchgate.netnih.govmanchester.ac.uk | -60 °C researchgate.netnih.gov |

| 1,10-Diester Substituted | Chair | Electron Repulsion researchgate.netnih.gov | - | - |

| 1,10-Diamide Substituted | Boat | Intramolecular Hydrogen Bonding researchgate.netnih.govmanchester.ac.uk | 68 kJ/mol researchgate.netnih.govmanchester.ac.uk | 60 °C researchgate.netnih.gov |

Synthesis of Diamide-Substituted Dibenzocycloocta-1,5-dienes

The synthesis of diamide-substituted dibenzocycloocta-1,5-dienes typically involves a multi-step sequence starting from the parent dibenzocyclooctadiene or a suitable precursor. A common strategy involves the dinitration of the DBCOD core, followed by reduction of the nitro groups to primary amines, and subsequent amidation.

A detailed synthetic route to a key intermediate, 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, provides a clear illustration of this approach. The synthesis commences with the nitration of the dibenzocyclooctane skeleton. researchgate.net The resulting dinitro derivative is then subjected to a reduction reaction to yield the corresponding diamine.

The final step in the synthesis of diamide-substituted DBCODs is the acylation of the diamino intermediate. This can be achieved through various standard amidation protocols, such as reaction with an appropriate acid chloride or carboxylic acid in the presence of a coupling agent. The choice of the acylating agent determines the nature of the amide substituent.

Table 2: Illustrative Synthetic Protocol for a Diamino-DBCOD Intermediate

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Dinitration | Dibenzocyclooctane, Nitrating agent (e.g., HNO₃/H₂SO₄) | Dinitrodibenzocyclooctane researchgate.net |

| 2 | Reduction | Dinitrodibenzocyclooctane, Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | Diaminodibenzocyclooctane researchgate.net |

| 3 | Amidation | Diaminodibenzocyclooctane, Acyl chloride or Carboxylic acid with coupling agent (e.g., DCC, EDC) | Diamide-substituted Dibenzocyclooctane |

Conformational Dynamics and Isomerism of Dibenzocycloocta 1,5 Diene

Boat-Chair Conformational Interconversion

The central eight-membered ring of DBCOD is not planar and can adopt different three-dimensional arrangements, primarily the boat and chair conformations. The transition between these two states is a key aspect of its chemical behavior.

The reversible interconversion between the boat and chair conformers of dibenzocycloocta-1,5-diene is governed by thermodynamic and kinetic factors. The relative stability of these conformers is quantified by the Gibbs free energy difference (ΔG°), while the rate of interconversion is determined by the activation energy (ΔG‡). For unsubstituted DBCOD, the Gibbs free energy difference between the boat and chair forms is influenced by temperature. acs.org

The equilibrium between the boat and chair conformations can be shifted by the introduction of substituents on the benzene (B151609) rings. The conformational preferences and coalescence temperatures for various DBCOD derivatives have been studied, demonstrating that the boat population and activation energy can be modulated. acs.org For instance, the Gibbs free energy values for different derivatives can range from -3.2 kJ/mol, which favors the chair conformation, to +5.1 kJ/mol, indicating a preference for the boat conformation, depending on the electronic properties of the substituents. smolecule.com

The energy required to switch between the boat and chair conformations is known as the activation energy. For the parent, unsubstituted this compound, the activation energy for the boat-to-chair conformational change is 42 kJ/mol. acs.orgacs.orgnih.gov This value is notably lower than that of other submolecular shape-changing units. acs.orgacs.orgnih.gov This relatively low energy barrier allows for dynamic interconversion at temperatures as low as -60°C. acs.orgacs.orgnih.gov

The activation energy can be significantly influenced by substituents. For example, the introduction of 1,10-diamide groups increases the activation energy to 68 kJ/mol. acs.orgacs.orgnih.gov This increase is attributed to the formation of intramolecular hydrogen bonds that stabilize the boat conformation. acs.orgacs.orgnih.gov In another example, a 1,10-dialdehyde substituted derivative with a water bridge exhibits an activation energy of 55 kJ/mol. smolecule.com

Table 1: Activation Energies for Conformational Switching in DBCOD Derivatives

| DBCOD Derivative | Activation Energy (kJ/mol) | Conformational Preference | Temperature of Interchange (°C) |

|---|---|---|---|

| Unsubstituted DBCOD | 42 smolecule.comacs.org | None | -60 smolecule.comacs.org |

| 1,10-diamide substituted DBCOD | 68 smolecule.comacs.org | Boat smolecule.comacs.org | 60 smolecule.comacs.org |

| Opposing ester substituted DBCOD | Not specified | Chair smolecule.comacs.org | Not specified |

| 1,10-dialdehyde substituted (with water bridge) | 55 smolecule.com | Boat smolecule.com | Not specified |

Influence of Molecular Architecture on Conformation

The specific arrangement of atoms and functional groups within the this compound framework plays a crucial role in determining its preferred conformation.

The fusion of the two benzene rings imparts rigidity to parts of the molecule, which in turn influences the flexibility of the central eight-membered ring. smolecule.com Substituents on these benzene rings can have a profound effect on the conformational equilibrium. For instance, placing opposing ester substituents on the rings leads to a preference for the chair conformation due to electron repulsive interactions. acs.orgacs.orgnih.gov Conversely, the displacement of ethyl groups with phenyl groups can shift the equilibrium towards the boat conformation, a change attributed to the mitigation of repulsive interactions and the introduction of stabilizing π–π stacking between the adjacent phenyl rings. acs.org

Intramolecular forces are key drivers of conformational preference in DBCOD derivatives. A prominent example is the stabilizing effect of intramolecular hydrogen bonding. When 1,10-diamide groups are introduced, they form N–H···O=C hydrogen bonds that lock the molecule in the boat conformation. smolecule.com This interaction is strong enough to raise the temperature at which the boat and chair forms can readily interchange from -60°C to 60°C. acs.orgacs.org Similarly, a water molecule can form hydrogen bonds with aldehyde groups at the 1- and 10-positions, which also stabilizes the boat conformation. acs.org

On the other hand, electron repulsion between substituents can favor the chair conformation. This is observed in derivatives with opposing ester groups, where the repulsion between the electron-rich ester functionalities is minimized in the more extended chair form. acs.orgacs.orgnih.gov Van der Waals interactions between the phenyl rings are also a source of stabilization for the boat conformer. researchgate.net

Stereodynamic Investigations of this compound Analogues

The conformational behavior of molecules structurally related to this compound has also been a subject of study. Dynamic nuclear magnetic resonance (NMR) studies on a deuterated derivative of dibenzo-1,5-cyclooctadiene revealed the presence of a mixture of chair and twist-boat conformations. cdnsciencepub.com Similar investigations into heterocyclic analogues, such as 5,6,12,13-tetrahydrobispyrazolo[1,2-a:1',2'-e] smolecule.comacs.orgnih.govresearchgate.nettetraazocinediium dihalides, have been conducted to understand their synthesis, structure, and conformational analysis. ceu.es

Furthermore, studies on 5,6,11,12-tetrahydrodibenzo[b,f] acs.orgresearchgate.netdiazocine derivatives, which are nitrogen-containing analogues, have provided insights into their interconversion pathways. For example, N,N'-diacetyl-1,4-diazocine exists as a mixture of chair and twist-boat forms, while N,N'-dimethyl-1,4-diazocine is interpreted to exist as a single twist-boat form. cdnsciencepub.com These studies highlight how the introduction of heteroatoms and different substituent patterns can alter the conformational landscape compared to the parent this compound.

Analysis of Twist-Boat and Chair Conformations in Related Systems

The conformational behavior of this compound is often understood by comparing it with related molecular systems. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the preferred conformations and the energetic barriers to their interconversion. solubilityofthings.com

In the parent compound, 5,6,11,12-tetrahydrodibenzo[a,e]cyclo-octene, the eight-membered ring predominantly adopts a chair conformation. researchgate.net However, the introduction of substituents or heteroatoms can significantly alter the conformational equilibrium. For instance, a dynamic NMR study of a deuterated derivative of dibenzo-1,5-cyclooctadiene revealed the presence of a mixture of chair and twist-boat conformations. cdnsciencepub.comresearchgate.net Similarly, N,N'-diacetyl-1,4-diazocine, a related heterocyclic analog, also exhibits a mixture of these two conformations. cdnsciencepub.comresearchgate.net In contrast, the N,N'-dimethyl-1,4-diazocine derivative is interpreted to exist solely in a twist-boat form. cdnsciencepub.comresearchgate.net

The stability of these conformations is governed by a delicate balance of steric and electronic effects. For example, in certain dibenzo-1,5-dichalcogenocines, which replace the ethylene (B1197577) bridges with chalcogen atoms like sulfur or selenium, the boat conformer is found to be preferred over the chair form. researchgate.net Density Functional Theory (DFT) calculations have been employed to rationalize these preferences. researchgate.net In the case of some dibenzo[a,e]cyclooctadiene derivatives, arene substitution has been shown to control the conformational changes, with intramolecular hydrogen bonding stabilizing the boat conformation and electron-repulsive interactions from opposing substituents favoring the chair form. researchgate.netx-mol.com

The influence of substituents on the conformational equilibrium is further highlighted in studies of 6-substituted 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctenes. cdnsciencepub.com While the unsubstituted parent molecule exists almost exclusively in a boat-chair conformation, the introduction of alkyl, hydroxy, or cyano groups at the C-6 position leads to the presence of appreciable amounts of the twist-boat conformer. cdnsciencepub.com Variable temperature NMR studies have shown that the twist-boat form possesses a greater entropy. cdnsciencepub.com

The following table summarizes the observed conformations in various dibenzocyclooctadiene-related systems:

| Compound | Predominant Conformation(s) | Method of Analysis |

| 5,6,11,12-Tetrahydrodibenzo[a,e]cyclo-octene | Chair | NMR Spectroscopy |

| Deuterated Dibenzo-1,5-cyclooctadiene | Chair and Twist-Boat Mixture | Dynamic NMR Spectroscopy |

| N,N'-Diacetyl-1,4-diazocine | Chair and Twist-Boat Mixture | Dynamic NMR Spectroscopy |

| N,N'-Dimethyl-1,4-diazocine | Twist-Boat | Dynamic NMR Spectroscopy |

| Dibenzo-1,5-dichalcogenocines | Boat preferred over Chair | DFT Calculations |

| 6-Substituted 5,6,7,12-Tetrahydrodibenzo[a,d]cyclooctenes | Boat-Chair and Twist-Boat Mixture | Variable Temperature NMR |

Interconversion Pathways

The dynamic nature of the this compound ring system allows for the interconversion between its various conformations. These processes involve overcoming specific energy barriers and can be monitored using techniques like dynamic NMR spectroscopy. researchgate.net

The interconversion between the chair and twist-boat conformations is a key dynamic process. For the parent this compound, the direct observation of both chair and boat conformations by NMR has been reported. acs.orgkisti.re.kr The energy barrier for the conformational change from the boat to the chair form in unsubstituted DBCOD is approximately 42 kJ/mol. researchgate.net This value is notably lower than that of many other submolecular shape-changing units, highlighting the inherent flexibility of the DBCOD scaffold. researchgate.net

The interconversion pathway is thought to proceed through a transition state that involves a "wagging" motion of the benzo groups, which partially decouples them from the flexibility of the central eight-membered ring. smolecule.com This fusion of the rigid benzene rings to the cyclooctadiene core is believed to reduce the strain in the transition state, allowing for faster conformational switching compared to non-fused cyclooctadienes. smolecule.com

Substituents can significantly influence the energy barriers of these interconversion pathways. For instance, the introduction of 1,10-diamide substituents, which form intramolecular hydrogen bonds, stabilizes the boat conformation and raises the energy barrier for interconversion to 68 kJ/mol. researchgate.net This stabilization also increases the temperature at which the boat and chair forms can readily interchange, shifting it from -60 °C in unsubstituted DBCOD to 60 °C in the diamide-substituted derivative. researchgate.net

In related heterocyclic systems, such as 5,6,11,12-tetrahydrodibenzo[a,e]cyclo-octene and its aza- and thia-analogues, the interconversion of chair- and boat-like conformations has also been studied. researchgate.net The free energies of activation for these changes are discussed in the context of probable transition state geometries and calculated strain energies. researchgate.net For some derivatives, multiple spectral changes are observed in dynamic NMR studies, indicating the presence of more than one conformational process. cdnsciencepub.comresearchgate.net For example, in N,N'-diacetyl-1,4-diazocine, three distinct spectral changes are observed, suggesting a more complex set of interconversion pathways. cdnsciencepub.comresearchgate.net

The following table provides a summary of the activation energies for conformational interconversions in this compound and a substituted derivative:

| Compound | Conformational Process | Activation Energy (kJ/mol) |

| Unsubstituted this compound | Boat to Chair | 42 |

| 1,10-Diamide Substituted Dibenzocyclooctadiene | Boat to Chair | 68 |

Computational and Theoretical Studies on Dibenzocycloocta 1,5 Diene

Electronic Structure Calculations

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the properties of DBCOD. A theoretical study using the B3LYP/6-311++G(d,p) level of theory has been successful in reproducing experimental results for DBCOD derivatives, including their minima and transition states. researchgate.net Furthermore, Gauge-Including Atomic Orbital (GIAO) calculations of ¹H and ¹³C chemical shifts have proven valuable in resolving stereochemical questions. researchgate.net The use of DFT with dispersion corrections (DFT-D) has been shown to provide accurate intermolecular interaction energies for biologically relevant molecules, suggesting its utility for studying DBCOD systems. rsc.org The choice of functional within DFT is critical, as different functionals can yield varying degrees of accuracy for different properties and systems. sumitomo-chem.co.jpnih.gov Time-dependent DFT (TD-DFT) has also been employed to predict excitation energies and has been shown to be a powerful tool for studying the conformational changes in related molecules. rsc.org

Density Functional Theory (DFT) Applications

DFT calculations have been extensively used to model the conformational landscape of DBCOD, which primarily involves the interconversion between its chair and boat forms. For the unsubstituted DBCOD, the boat to chair conformation change has an activation energy of 42 kJ/mol. escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov This value is significantly lower than that of simpler cycloalkanes, highlighting the unique flexibility of the DBCOD framework. smolecule.com

Theoretical studies have demonstrated that the conformational equilibrium can be significantly influenced by substituents on the benzene (B151609) rings. acs.org Intramolecular hydrogen bonding, for instance, can stabilize the boat conformation. escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov A notable example is the 1,10-diamide substituted DBCOD, where strong intramolecular hydrogen bonds increase the activation energy for chair-boat interconversion to 68 kJ/mol. escholarship.orgresearchgate.netacs.orgnih.gov This substantial increase raises the temperature at which the interchange readily occurs from -60 °C to 60 °C. escholarship.orgacs.orgnih.gov Conversely, electrostatic repulsion from opposing ester substituents favors the chair conformation. escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov

DFT calculations have also been used to predict the relative populations of the chair and boat conformers at different temperatures, which align well with experimental data obtained from NMR spectroscopy. escholarship.org For example, in a 1,10-diamide-substituted tetramethyl-DBCOD, the calculated populations at 23 °C were 14% chair and 86% boat. acs.org

| Derivative | Activation Energy (kJ/mol) | Predominant Conformation | Key Interaction |

|---|---|---|---|

| Unsubstituted DBCOD | 42 escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov | Chair (thermodynamically favored at 25 °C) acs.org | - |

| 1,10-diamide-substituted DBCOD | 68 escholarship.orgresearchgate.netacs.orgnih.gov | Boat escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov | Intramolecular Hydrogen Bonding escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov |

| 1,10-di-CHO-substituted DBCOD with water | 55 escholarship.org | Boat escholarship.org | Weak Hydrogen Bonding escholarship.org |

| 1,10-diester-substituted DBCOD | ~50 escholarship.org | Chair escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov | Electrostatic Repulsion escholarship.org |

In the context of catalysis, DFT has been employed to investigate the transmetalation step in the Suzuki coupling reaction, providing insights into the energy profile and the structure of transition states. sumitomo-chem.co.jp Furthermore, DFT studies have been instrumental in understanding the mechanism of C-C bond formation reactions catalyzed by copper(II)-superoxide complexes, where the superoxide (B77818) species acts as a nucleophile. researchgate.net The application of DFT in conjunction with experimental data is crucial for validating proposed reaction pathways and understanding the origins of regio- and diastereoselectivity in complex organic transformations. rsc.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations focusing solely on dibenzocycloocta-1,5-diene are not extensively detailed in the provided context, the principles of MD are highly relevant for understanding its dynamic behavior. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique could be applied to DBCOD to simulate its conformational transitions between the chair and boat forms, providing a dynamic picture of the energy landscape and the pathways of interconversion. Such simulations can complement the static picture provided by DFT calculations by incorporating temperature and solvent effects explicitly. researchgate.net For instance, MD simulations have been used to calculate molecular diffusion coefficients and to understand the curing behavior and chain dynamics in polymers, demonstrating the versatility of this approach. researchgate.net

Computational Prediction of Molecular Behavior

Computational methods, particularly DFT, have been highly successful in predicting the conformational changes of DBCOD and its derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net As detailed in section 4.2.1, these calculations can accurately forecast how different substituents will influence the equilibrium between the chair and boat conformations. acs.org For example, the introduction of intramolecular hydrogen bonds is predicted to stabilize the boat form and increase the energy barrier for conformational change, a prediction that has been experimentally verified. escholarship.orgresearchgate.netacs.orgnih.gov

A systematic DFT study on DBCOD derivatives has led to the formulation of rules for achieving negative thermal expansion (NTE) in polymers containing DBCOD units. researchgate.net The study found that for a polymer to exhibit NTE, two conditions must be met: the twist-boat conformation must be able to convert to the chair conformation with increasing temperature, and the volume of the chair conformation must be smaller than that of the twist-boat conformation. researchgate.net This predictive capability demonstrates the power of computational chemistry in designing materials with specific thermal properties.

| Substituent Type | Predicted Favored Conformation | Governing Interaction | Reference |

|---|---|---|---|

| None (Unsubstituted) | Chair | Thermodynamic Stability | acs.org |

| Amide (e.g., 1,10-diamide) | Boat | Intramolecular Hydrogen Bonding | escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov |

| Ester (opposing) | Chair | Electrostatic Repulsion | escholarship.orgresearchgate.netacs.orgacs.orgacs.orgnih.gov |

| Aldehyde (with water) | Boat | Weak Hydrogen Bonding | escholarship.org |

Computational Support for Experimental Observations

Computational chemistry has become an indispensable tool for corroborating and rationalizing experimental findings related to the structure and dynamics of this compound (DBCOD) and its derivatives. Theoretical calculations provide a molecular-level understanding that complements experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Early studies combined dynamic NMR (DNMR) spectroscopy with semi-empirical and molecular mechanics calculations to rationalize the conformational preferences and the energy barriers associated with the interconversion between different forms, such as the chair and boat conformations. researchgate.net For instance, DNMR spectroscopy was used to measure the energy barrier for the chair-to-chair interconversion, and these experimental values were supported by computational models. researchgate.net

More advanced computational methods, particularly Density Functional Theory (DFT), have been employed to achieve a higher level of accuracy. Hybrid ab initio calculations, such as the GIAO/B3LYP/6-31G* method, have been instrumental in clarifying the complex conformational landscape of related compounds like 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. researchgate.net These calculations allow for the unambiguous assignment of 1H and 13C NMR chemical shifts to specific conformations, such as the chair (C) and twist-boat (TB) forms, which can be difficult to resolve solely through experimental means. researchgate.netresearchgate.net

A significant example of the synergy between experiment and theory is the study of substituted DBCOD systems. Experimental observations showed that the conformational equilibrium of DBCOD can be controlled by introducing specific functional groups. acs.orgacs.org DFT calculations have been pivotal in explaining these observations. The calculations confirmed that for certain derivatives, intramolecular hydrogen bonding can stabilize the boat conformation, whereas electrostatic repulsion between substituents (like opposing ester groups) favors the chair conformation. acs.orgresearchgate.net This computational validation of the experimental hypothesis provides a solid foundation for the rational design of molecular switches based on the DBCOD scaffold.

Furthermore, computational studies have supported kinetic observations in reactions involving DBCOD derivatives. For strained derivatives like 5,6,11,12-tetradehydrodibenzo[a,e] researchgate.netannulene, it was experimentally observed that the second cycloaddition of an azide (B81097) occurs much faster than the first. researchgate.net Computational modeling studies supported this finding, attributing the rate acceleration to increased ring strain after the initial addition. researchgate.netsemanticscholar.org

| Compound/System | Property | Experimental Value/Observation | Computational Method | Calculated Value/Finding | Reference |

|---|---|---|---|---|---|

| This compound (DBCOD) | Conformational Energy Barrier (Boat to Chair) | 42 kJ/mol | DFT | Corroborates the experimental barrier height. | acs.orgacs.orgresearchgate.net |

| 1,10-Diamide-Substituted DBCOD | Conformational Energy Barrier (Boat to Chair) | 68 kJ/mol | DFT | Calculations confirm the increased barrier due to intramolecular hydrogen bonding. | acs.orgresearchgate.net |

| 5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene | Conformational Population at -80 °C | Chair (12%), Twist-Boat (88%) | GIAO/B3LYP/6-31G* | Calculated chemical shifts matched experimental spectra, confirming the relative populations. | researchgate.net |

| Strained DBCOD Diyne | Cycloaddition Reactivity | The second cycloaddition is observed to be faster than the first. | Molecular Modeling | Calculations supported the experimental observation of a slower first cycloaddition, which is the rate-determining step. | semanticscholar.org |

Mechanistic Insights from Computational Analysis

Beyond validating experimental data, computational analysis provides profound mechanistic insights into the behavior of this compound. By modeling reaction pathways, transition states, and intermolecular forces, theoretical chemistry elucidates the underlying principles that govern the compound's reactivity and stereochemistry.

Noncovalent Interactions and Stereoselectivity

Noncovalent interactions (NCIs) are crucial in dictating the three-dimensional structure and, consequently, the stereochemical outcome of reactions involving DBCOD. Computational methods are uniquely suited to dissecting and quantifying these subtle forces.

Studies on substituted DBCOD derivatives have demonstrated how arene substitution can be used to control the conformational change between the boat and chair forms. acs.orgacs.org Computational analyses revealed that this control stems from specific noncovalent interactions. For example, the introduction of 1,10-diamide groups leads to the formation of intramolecular hydrogen bonds that stabilize the boat conformation. acs.orgacs.org This attraction raises the energy barrier for the boat-to-chair interconversion from 42 kJ/mol in the parent DBCOD to 68 kJ/mol in the diamide-substituted version. acs.org Conversely, substituting the arene rings with bulky ester groups results in repulsive electrostatic and steric interactions that favor the more extended chair conformation. acs.org

To analyze these effects in detail, specialized computational techniques are employed. The Independent Gradient Model (IGM), for instance, can be used to visualize and identify specific noncovalent interactions. nih.gov In analogous systems like dibenzo-1,5-dichalcogenocines, IGM analysis confirmed that van der Waals interactions between the phenyl rings are a significant source of stabilization for the boat conformer. nih.gov Electrostatic potential analysis further suggests that interactions between the molecule and solvent can play a critical role. nih.gov These computational tools allow researchers to understand how weak interactions collectively influence the conformational preference and stereoselectivity of the system.

| DBCOD Derivative | Dominant Noncovalent Interaction | Favored Conformation | Activation Energy (Boat → Chair) | Reference |

|---|---|---|---|---|

| Unsubstituted DBCOD | van der Waals forces | Chair (ground state) | 42 kJ/mol | acs.orgresearchgate.net |

| 1,10-Diamide-substituted DBCOD | Intramolecular Hydrogen Bonding | Boat (stabilized) | 68 kJ/mol | acs.org |

| Opposing Ester-substituted DBCOD | Electron Repulsive Interaction | Chair (favored) | Not specified | acs.orgresearchgate.net |

Catalytic Mechanism Elucidation

While specific catalytic applications of this compound itself are an emerging area, the principles of using computational analysis to elucidate catalytic mechanisms are well-established and directly applicable. Theoretical calculations can map out complex catalytic cycles, providing a level of detail that is often inaccessible through experimentation alone.

For a given catalytic reaction, computational methods like DFT can be used to model the entire reaction pathway. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, a complete energetic profile of the catalytic cycle can be constructed. binghamton.edu This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics.

A key strength of computational analysis is its ability to compare different possible mechanistic pathways. For example, in catalytic cycles involving proton and electron transfer steps, calculations can determine the feasibility of various sequences, such as a "protonation-first" versus a "reduction-first" pathway. binghamton.edu By comparing the activation barriers for each path, the operative mechanism under specific reaction conditions can be predicted.

Furthermore, computational studies can reveal the precise role of different components in a catalytic system. In designing catalysts, ligands based on scaffolds like cyclooctatetraenes (related to DBCOD) can be used. Theoretical methods can predict the geometries of metal-ligand complexes, guiding the synthesis of more effective catalysts. stanford.edu In systems with functionalized ligands, calculations can show how secondary-sphere interactions, such as hydrogen bonding with the substrate, can lower activation energies and enhance catalytic activity and selectivity. binghamton.edu These insights are invaluable for the rational design of new and improved catalysts based on the this compound framework or its derivatives.

Advanced Materials and Engineering Applications of Dibenzocycloocta 1,5 Diene

Dibenzocycloocta-1,5-diene in Stimuli-Responsive Materials

This compound (DBCOD) has emerged as a pivotal molecular unit for creating stimuli-responsive materials. escholarship.org These materials can change their shape or properties in response to external triggers like heat or light. escholarship.orggoogle.comgoogleapis.com The unique structural dynamics of the DBCOD moiety are central to its function, enabling novel applications in fields requiring precise mechanical responses, such as actuators and sensors. escholarship.orgnih.gov

Design of Low-Energy Driven Shape-Changing Units

A significant advantage of using DBCOD in stimuli-responsive materials is its ability to induce shape changes with low-energy inputs. google.comnih.gov This is a marked improvement over many existing molecular switches that necessitate high-energy ultraviolet (UV) radiation, which can be damaging to the material over time. google.com The mechanism relies on a low-energy conformational change within the DBCOD molecule itself.

The core of this functionality is the transformation of the eight-membered ring of DBCOD from a stable "twist-boat" conformation to a "chair" conformation. google.comnih.gov This molecular isomerization can be triggered by mild heating or near-infrared (NIR) light. google.comgoogleapis.com For the unsubstituted DBCOD molecule, the activation energy for this boat-to-chair transition is approximately 42 kJ/mol, a value substantially lower than that of other shape-changing molecular units. nih.govacs.org

Researchers have demonstrated that the energy requirements and response temperature can be precisely tuned through chemical modification of the DBCOD structure. nih.govacs.org For example, adding diamide (B1670390) substituents that form intramolecular hydrogen bonds can stabilize the boat conformation, increasing the activation energy to 68 kJ/mol. nih.govacs.orgsmolecule.com This elevated energy barrier falls within the range of highly efficient enzyme-catalyzed reactions, opening pathways to biomimetic molecular machines. nih.govacs.orgsmolecule.com

| DBCOD Derivative | Activation Energy (Boat to Chair) | Key Structural Feature |

| Unsubstituted DBCOD | 42 kJ/mol | Baseline rigid-flexible-rigid moiety. nih.govacs.org |

| Diamide-substituted DBCOD | 68 kJ/mol | Intramolecular hydrogen bonding stabilizes the boat form. nih.govacs.org |

| Ester-substituted DBCOD | Lowered transition temperature | Electron repulsive interactions favor the chair form. nih.govacs.org |

Thermal Contraction Mechanisms

The most remarkable property of materials incorporating DBCOD is their ability to contract upon heating, a phenomenon known as negative thermal expansion (NTE). google.comacs.org This behavior is counter-intuitive to the thermal expansion observed in most materials. The mechanism is a direct consequence of the conformational change at the sub-molecular level.

When DBCOD units within a polymer are heated, they transition from the higher-volume twist-boat state to the lower-volume chair state. researchgate.net When a large number of these units act in concert, their individual shrinkage leads to a significant and observable contraction of the entire material. google.comresearchgate.net

Polymer films containing DBCOD have demonstrated exceptionally large NTE coefficients. For instance, polyarylamide films incorporating DBCOD have exhibited NTE coefficients around -1,200 ppm K⁻¹ and in some cases as high as -2300 ppm/°C. google.comnih.gov This response is directly linked to the collective, coordinated conformational changes of the integrated DBCOD units. researchgate.net

Reversibility and Cycle Stability of Actuators

For any actuator to be practically useful, its motion must be reversible and stable over many cycles of operation. Actuators based on DBCOD excel in this regard. The conformational transition from the chair form back to the twist-boat form is completely reversible upon removal of the stimulus (e.g., cooling). google.comnih.gov

This intrinsic reversibility at the molecular level translates to highly durable macroscopic materials. Reliability testing has confirmed that DBCOD-based polymer films can endure extensive cycling—in some cases hundreds or even tens of thousands of cycles—with no detectable fatigue or degradation. google.comgoogleapis.comresearchgate.net This high cycle stability represents a major advantage over other mechanoresponsive polymers that can suffer from hysteresis and material fatigue due to large-scale polymer chain rearrangements. nih.govresearchgate.net The covalent integration of the stable DBCOD molecular switch into the polymer architecture ensures the longevity and repeatability of the actuation. researchgate.netresearchgate.net

Polymeric Materials Incorporating this compound Units

The unique properties of the DBCOD molecule are harnessed by incorporating it into larger polymer structures. It can be integrated either as a monomer within the main polymer backbone or as a cross-linking agent that connects different polymer chains. google.comgoogleapis.com This versatility allows for the precise engineering of polymeric materials with tailored thermomechanical properties. acs.org

Synthesis of this compound-Containing Polymers

The creation of these advanced polymers begins with the synthesis of functionalized DBCOD monomers. acs.orgresearchgate.net A common approach involves preparing DBCOD-based diamine monomers. These monomers can then undergo polycondensation reactions with other monomers, such as diacyl chlorides, to form polymers like polyarylamides. nih.govacs.org

A key aspect of the synthesis is the ability to control the final properties of the polymer by adjusting the ratio of the DBCOD-containing monomer to other conventional monomers. google.com This copolymerization strategy allows for the fabrication of materials with a wide spectrum of thermal expansion behaviors. By carefully controlling the DBCOD content, researchers have successfully produced cross-linked polyarylamide films with coefficients of thermal expansion (CTE) ranging from negative to positive values (e.g., −17.7 to +57.1 ppm/K). acs.org This tunability makes it possible to design materials with zero thermal expansion or materials that are precisely matched to the thermal properties of other components in a device, mitigating issues of thermal mismatch. acs.orgacs.org

| Polymer System | DBCOD Role | Achieved Property |

| Polyarylamide Copolymer | Main-chain unit | Tunable CTE (-17.7 to 57.1 ppm/K). acs.org |

| Cross-linked Polyarylamide | Cross-linker | Giant negative thermal expansion (-2300 ppm/°C). google.com |

| Epoxy Resin | Curing agent | Potential for low or negative thermal expansion composites. researchgate.net |

Development of Actuating Bilayers

A primary application for DBCOD-containing polymers is in the fabrication of thermal actuators, often in a bilayer configuration. escholarship.org These devices consist of an active layer made from the DBCOD polymer and a passive layer that does not contract with heat, such as a sheet of aligned carbon nanotubes (CNTs) or a different polymer. researchgate.net

The two layers are bonded together, often through covalent linkages to ensure a strong interface. researchgate.net When the bilayer is heated, the DBCOD-polymer layer (the active layer) contracts. The passive layer, however, does not change its dimensions significantly. This mismatch in thermal response induces stress at the interface, forcing the entire bilayer strip to bend or curl. researchgate.net This movement creates a powerful and highly sensitive actuator capable of responding to very small changes in temperature. escholarship.orgresearchgate.net

These actuating bilayers are characterized by their directional, reversible, and rapid deformation. escholarship.orgresearchgate.net Furthermore, such systems can be designed for more complex functions; for example, by pairing a DBCOD-based actuator with a piezoelectric material like poly(vinylidene fluoride) (PVDF), a device can be created that harvests low-grade waste heat and converts it into useful electrical energy. escholarship.orgresearchgate.net

Integration with Carbon Nanotube (CNT) Sheets

The integration of this compound (DBCOD) with carbon nanotube (CNT) sheets has led to the development of advanced composite materials with unique thermo-mechanical properties. A key architecture involves a thermal actuating bilayer composed of an aligned CNT sheet covalently bonded to a polymer layer. d-nb.infonih.gov This polymer, a cross-linked polyarylamide (PAAM), incorporates DBCOD units oriented parallel to the carbon nanotubes. d-nb.infoscribd.com The covalent linkage between the CNT sheet and the PAAM-DBCOD polymer ensures a robust interface, which is crucial for the material's performance and durability. d-nb.infonih.gov

This composite structure is engineered to harness the exceptional properties of both components. The CNT sheets provide high thermal and electrical conductivity and mechanical strength, while the DBCOD units act as molecular-level switches. d-nb.infomdpi.com Upon thermal stimulation, the DBCOD units undergo a coordinated conformational change, which translates into a macroscopic mechanical response. d-nb.infonih.gov This integration allows for the creation of materials that can undergo reversible deformation with high precision and repeatability. d-nb.infonih.gov

| Component | Material/Molecule | Function |

| Active Layer | Polyarylamide polymer with this compound (PAAM-DBCOD) | Provides thermally induced actuation through molecular conformational changes. d-nb.infoscribd.com |

| Substrate/Conductive Layer | Aligned Carbon Nanotube (CNT) Sheet | Offers structural support, and high thermal and electrical conductivity. d-nb.infonih.govsigmaaldrich.com |

| Interface | Covalent Bonds | Ensures strong adhesion and efficient stress transfer between the polymer and CNT sheet. d-nb.infonih.gov |

Applications in Thermal Energy Harvesting and Sensing

The unique properties of DBCOD-based materials, particularly their integration with CNTs, have opened up new possibilities for thermal energy harvesting and sensing. A notable application is a platform that combines the DBCOD-CNT bilayer with poly(vinylidene fluoride) (PVDF) to convert low-grade thermal energy into electricity. d-nb.infonih.gov This system has been shown to generate 86 times more energy than PVDF alone when subjected to small thermal fluctuations of just 6°C above room temperature. d-nb.infonih.gov This high efficiency in energy conversion provides a viable pathway for harvesting waste heat. d-nb.inforesearchgate.net

The principle behind this application lies in the thermally induced conformational change of the DBCOD units from a twist-boat to a chair form. d-nb.inforesearchgate.net This change results in a macroscopic thermal contraction of the material, a phenomenon known as negative thermal expansion (NTE). nih.govresearchgate.net When this mechanical deformation is coupled with a piezoelectric material like PVDF, the stress generates an electrical charge.

In addition to energy harvesting, these materials are highly suitable for developing ultrasensitive thermal sensors. d-nb.infonih.gov The significant and rapid mechanical response to minute temperature changes allows for the creation of sensors capable of detecting very small thermal variations. nih.govworkaci.com The reversible nature of the DBCOD conformational change ensures that these sensors can operate reliably over many cycles. d-nb.infonih.gov

| Application | Key Feature | Performance Metric |

| Low-Grade Thermal Energy Harvesting | Combination of DBCOD-CNT bilayer with PVDF. d-nb.infonih.gov | Produces 86 times greater energy than PVDF alone with a 6°C temperature fluctuation. d-nb.infonih.gov |

| Ultrasensitive Thermal Sensing | Rapid and reversible mechanical response to temperature changes. d-nb.infonih.gov | Enables detection of minute thermal variations. nih.govworkaci.com |

Potential in Artificial Robotics and Actuators

The DBCOD-based actuating bilayers are promising candidates for applications in artificial robotics and soft actuators. d-nb.infonih.gov The ability of the material to undergo reversible deformation in response to low-energy thermal stimuli is a key advantage. d-nb.infonih.gov This actuation is driven by the coordinated submolecular-level conformational changes of the DBCOD units, which leads to a significant and rapid macroscopic thermal contraction. d-nb.infonih.gov

This mechanism offers several distinct advantages for robotics and actuation:

Low-Energy Operation : The conformational change of DBCOD requires a relatively low activation energy (around 42 kJ/mol), enabling actuation with small temperature changes. researchgate.netacs.org

Fast and Repeatable : The process is inherently fast and has been shown to be repeatable for at least 70,000 cycles without degradation. d-nb.infonih.gov

High Precision : Unlike some conventional bilayer systems, the DBCOD-CNT actuators can achieve high-precision movements. d-nb.infonih.gov

Remote Control : The actuation can be triggered remotely using near-infrared (NIR) light, which is absorbed by the CNTs and converted into heat. d-nb.infonih.gov

These characteristics make the material suitable for creating low-energy driven thermal artificial robotics and actuators that can operate in an ambient, solid-state environment. d-nb.infoscribd.com The ability to scale the system down to the nanoscale further expands its potential applications in micro-robotics and micro-actuators. d-nb.infonih.gov

| Feature | Advantage for Robotics and Actuators | Research Finding |

| Actuation Mechanism | Coordinated conformational change of DBCOD units. d-nb.infonih.gov | Results in macroscopic thermal contraction. d-nb.infonih.gov |

| Energy Input | Low-energy thermal stimuli. d-nb.infonih.gov | Activation energy for DBCOD conformational change is approximately 42 kJ/mol. researchgate.netacs.org |

| Durability | Excellent repeatability due to covalent interface and reversible conformational change. d-nb.infonih.gov | Tested for up to 70,000 cycles. d-nb.infonih.gov |

| Control | Can be remotely controlled by near-infrared (NIR) light. d-nb.infonih.gov | Enables wireless actuation. d-nb.info |

Functional Polymer Materials Synthesis

The synthesis of functional polymers incorporating DBCOD units is fundamental to the development of these advanced materials. Researchers have successfully synthesized carbocycle monomers containing the DBCOD unit and subsequently polymerized them to create polymers with varying amounts of DBCOD in the main chain. researchgate.net These polymers exhibit the remarkable property of reversible thermal contraction, with a negative thermal expansion (NTE) coefficient as high as -625 ppm/K in the 100–200 °C range. researchgate.net

The key to this functionality is the thermally induced conformational change of the DBCOD units from a twist-boat to a chair conformation as the temperature increases. researchgate.net The extent of this thermal contraction can be tuned by adjusting the concentration of DBCOD units within the polymer and by modifying their local chemical environment. researchgate.net

Furthermore, the conformational dynamics of DBCOD can be precisely controlled through arene substitution. acs.org For instance, introducing intramolecular hydrogen bonding through 1,10-diamide substitution can stabilize the boat conformation and increase the energy barrier for the conformational change from 42 kJ/mol to 68 kJ/mol. acs.org This level of control over the molecular switching behavior is crucial for designing functional polymers with tailored thermal and mechanical responses for specific applications. acs.orgosti.gov

| Polymer Design Strategy | Effect on DBCOD | Impact on Polymer Properties |

| Incorporation of DBCOD monomers into polymer main chain. researchgate.net | Allows for a population of units that can switch from twist-boat to chair conformation. researchgate.net | Induces reversible thermal contraction (negative thermal expansion). researchgate.net |

| Varying the concentration of DBCOD units. researchgate.net | Changes the overall magnitude of the conformational change effect. researchgate.net | Allows for tuning the negative thermal expansion coefficient. researchgate.net |

| Arene substitution on the DBCOD unit (e.g., 1,10-diamide). acs.org | Stabilizes the boat conformation and raises the activation energy for conformational change. acs.org | Controls the temperature at which the thermal contraction occurs and the energy required to trigger it. acs.org |

Catalytic Applications and Ligand Design for Dibenzocycloocta 1,5 Diene

Dibenzocycloocta-1,5-diene as a Ligand in Transition Metal Complexes

This compound (DBCOD) serves as a versatile ligand in transition metal chemistry, primarily due to its diolefinic nature which allows it to coordinate to metal centers. Its structural features, a blend of a flexible eight-membered ring and rigid phenyl groups, influence the properties and reactivity of the resulting metal complexes. smolecule.com The fusion of benzene (B151609) rings on each side of the cyclooctadiene framework can stabilize the agile eight-membered ring. researchgate.net

Transition metal complexes incorporating DBCOD are often synthesized as precursors for catalytic applications. For instance, aryl-substituted pyridine(diimine) iron complexes are known to promote the catalytic [2+2] cycloadditions of alkenes and dienes. nih.gov The coordination of DBCOD to a metal center can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity.

The coordination of DBCOD and its derivatives to various transition metals, including rhodium and iridium, has been explored. For example, new and improved procedures for the synthesis of [M(DBCOT)(μ-Cl)]2 (where M = Rh, Ir and DBCOT = dibenzo[a,e]cyclooctatetraene) have been reported. researchgate.net These complexes can serve as starting materials for further reactions, such as the synthesis of mixed-metal oxo complexes. researchgate.net

Coordination Chemistry of this compound Ligands

The coordination of this compound to a transition metal typically involves the π-electrons of the two double bonds, leading to an η⁴-coordination mode. The specific geometry of the coordinated ligand can vary, with both s-cis and s-trans conformations being possible. Structural and computational studies on iron butadiene complexes have shown that the rigidity of a tridentate pincer ligand can enforce a rare s-trans diene coordination. nih.gov This specific coordination geometry is significant as it can promote the dissociation of one of the diene's alkene arms, creating a vacant coordination site for substrate binding, a key step in many catalytic cycles. nih.gov

The coordination number and oxidation state of the central metal atom are fundamental aspects of the coordination chemistry of these complexes. atlanticoer-relatlantique.ca For example, in a complex like [Co(en)₃]³⁺, where 'en' is the bidentate ligand ethylenediamine, the coordination number of the cobalt(III) ion is six. atlanticoer-relatlantique.ca Polydentate ligands, which bind to a central metal ion through more than one donor atom, are crucial in forming stable chelate structures. atlanticoer-relatlantique.ca

The driving force for the formation of metal nanoparticles within dendrimer structures, which can act as catalysts, is the coordination and complex formation between metal ions and the amino groups of the dendrimer. mdpi.com This highlights the importance of coordination chemistry in the design of advanced catalytic systems. mdpi.com

Displacement Reactions of COD Ligands

The cyclooctadiene (COD) ligand, a close structural relative of DBCOD, is often used as a labile, or easily displaceable, ligand in organometallic chemistry. Its displacement by other ligands is a common strategy for synthesizing new metal complexes and catalytic precursors. For instance, the COD ligand in complexes like [RhCl(cod)(NHC)] (where NHC is an N-heterocyclic carbene) can be displaced to generate catalytically active species. mdpi.com

Kinetic studies on the self-exchange reaction of 1,5-cyclooctadiene (B75094) in a cobalt complex support a dissociative mechanism for ligand substitution. nih.gov This means that the COD ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate that can then be trapped by an incoming ligand. Stronger field ligands, such as carbon monoxide (CO), can readily displace the COD ligand. nih.gov For example, both neutral and cationic cobalt(I) complexes containing a COD ligand undergo instantaneous displacement by CO to form the corresponding carbonyl derivatives. nih.gov Similarly, the chelating diolefinic ligand dibenzo[a,e]cyclooctatetraene (dct) can displace 1,5-cyclooctadiene (cod) from [Ir(cod)Cl]₂ to form [Ir(dct)Cl]₂. researchgate.net

The displacement of COD is a key step in many catalytic processes. For example, in the hydrogenation of olefins catalyzed by nickel complexes, the reaction of Ni(cod)₂ with a bis(silylenyl)terphenyl ligand leads to the displacement of COD and the formation of a catalytically active nickel(0) complex. semanticscholar.org The reaction of Ni(COD)₂ with two equivalents of the TEMPO radical also results in the displacement of COD to form a "bow-tie" complex. researchgate.netacs.org

Homogeneous Catalysis Mediated by this compound Complexes

Complexes containing this compound and its derivatives have found applications in homogeneous catalysis, where the catalyst and reactants are in the same phase. These catalysts are often valued for their high activity and selectivity under mild reaction conditions.

Asymmetric Catalysis

A significant area of application for DBCOD-based complexes is in asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. Chiral DBCOD-type ligands have been developed and utilized in rhodium(I)-catalyzed 1,4- and 1,2-arylation reactions, leading to the formation of tertiary and quaternary stereogenic centers with excellent yields and high enantioselectivities (up to >99% ee). researchgate.net

The table below summarizes the results of a rhodium-catalyzed asymmetric addition reaction.

| Entry | Catalyst | Yield (%) |

| 1 | [RhCl(cod)(NHC)] complex 3 | 79 |

| 2 | NHC/Rh complex 4 | 88 |

| 3 | [RhCl(cod)]₂ | 14 |

| Table 1: Rh-catalyzed reaction between 2-naphthaldehyde (B31174) and phenylboronic acid. mdpi.com |

Cooperative Catalysis

Cooperative catalysis involves the synergistic action of multiple catalytic sites to achieve a chemical transformation. This can involve metal-ligand cooperation, where the ligand actively participates in substrate activation, or the cooperation between two different catalysts. Metal-ligand cooperation is a prominent strategy in homogeneous catalysis, often leading to enhanced reactivity and selectivity. nih.gov

One mechanism of metal-ligand cooperation involves the reversible dearomatization of a pyridine-based pincer ligand, which facilitates the activation of substrates like H₂. nsf.gov This type of bifunctional mechanism, where the metal and ligand work in concert, has been observed in transfer hydrogenation reactions catalyzed by iridium complexes. nsf.gov

Another approach is multi-cooperative catalysis, which combines metal-ligand cooperation with Lewis acid activation. For example, a [(SCS)Pd]₂ complex, featuring a non-innocent ligand, in combination with Mg(OTf)₂, has been shown to be a highly efficient catalyst for the Conia-ene reaction. nih.gov Dinuclear metal complexes can also exhibit cooperative catalysis, where the proximity of two metal centers facilitates the synergistic activation of substrates. nju.edu.cn

Heterogeneous Catalysis Involving this compound Derived Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. frontiersin.org this compound derived systems have been explored in the context of creating heterogeneous catalysts.

One strategy involves the immobilization of homogeneous catalysts onto solid supports. For instance, dendrimer-based catalysts can be immobilized on supports like silica (B1680970) or carbon, or by covalent grafting. mdpi.com These immobilized catalysts can be easily separated from the reaction mixture while potentially maintaining the high activity and selectivity of their homogeneous counterparts. mdpi.com The application of new heterogeneous ligands derived from DBCOD in copper-catalyzed asymmetric allylic oxidation of olefins has shown improved yields and enantioselectivities compared to the corresponding homogeneous catalysts. researchgate.net These heterogeneous catalysts were also found to be easily recoverable and reusable without significant loss of activity. researchgate.net

Rational Ligand Design Strategies

Rational ligand design is a cornerstone in the development of advanced transition metal catalysts. nih.govnih.gov For ligands incorporating the this compound scaffold, this process involves a systematic approach to modify the ligand structure to achieve desired catalytic outcomes. tcichemicals.com The inherent rigidity of the dibenzocyclooctadiene backbone provides a stable platform, and strategic modifications can be made to manipulate the steric and electronic environment around the metal center. tcichemicals.com This targeted approach allows for the optimization of catalysts for specific reactions, moving beyond trial-and-error methods. chemrxiv.org

The efficacy of a catalyst is profoundly influenced by the electronic and steric properties of its ligands. manchester.ac.ukrsc.orgpsu.edu In the context of this compound-based ligands, these properties are carefully tuned to control the catalyst's reactivity and selectivity. manchester.ac.ukorganic-chemistry.org

Electronic Effects: The electronic nature of the ligand, specifically its ability to donate or withdraw electron density from the metal center, is a critical parameter. psu.edunih.gov This is often modulated by introducing substituents with varying electronic characteristics onto the dibenzocyclooctadiene framework or associated coordinating groups, such as phosphines. For instance, electron-withdrawing groups can enhance the electrophilicity of the metal center, which can be beneficial in certain catalytic cycles. Conversely, electron-donating groups can increase electron density at the metal, potentially promoting oxidative addition steps. The Tolman electronic parameter (TEP), determined via infrared spectroscopy of corresponding metal-carbonyl complexes, is a common metric used to quantify these electronic effects. manchester.ac.uk